REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:25][CH3:26])[C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:24])[C:11]([C:13]2[CH:18]=[CH:17][C:16]([N:19]([CH2:22][CH3:23])[CH2:20][CH3:21])=[CH:15][CH:14]=2)=[O:12])=[CH:6][CH:5]=1)[CH3:2].[C:27]([OH:30])(=[O:29])[CH3:28]>>[CH2:25]([N:3]([CH2:1][CH3:2])[C:4]1[CH:5]=[CH:6][C:7]([C:10](=[O:24])[C:11]([C:13]2[CH:14]=[CH:15][C:16]([N:19]([CH2:22][CH3:23])[CH2:20][CH3:21])=[CH:17][CH:18]=2)=[O:12])=[CH:8][CH:9]=1)[CH3:26].[C:27]([O-:30])(=[O:29])[CH3:28].[NH4+:3] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=C(C=C1)C(C(=O)C1=CC=C(C=C1)N(CC)CC)=O)CC
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC=C(C=C1)C(C(=O)C1=CC=C(C=C1)N(CC)CC)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |